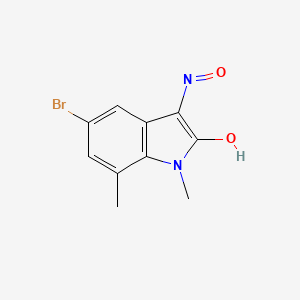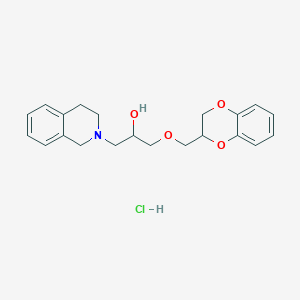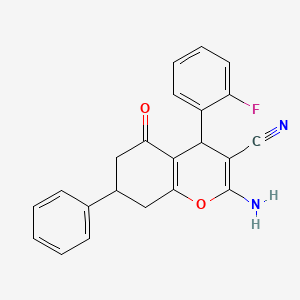
1-benzyl-3-hydroxy-3-(2-oxopropyl)-1,3-dihydro-2H-indol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-benzyl-3-hydroxy-3-(2-oxopropyl)-1,3-dihydro-2H-indol-2-one, also known as BHID, is a synthetic compound that has been widely studied for its potential use in various scientific research applications. BHID has been found to have a range of biochemical and physiological effects, making it a valuable tool for investigating various biological processes.
Mecanismo De Acción
The exact mechanism of action of 1-benzyl-3-hydroxy-3-(2-oxopropyl)-1,3-dihydro-2H-indol-2-one is not fully understood, but it is thought to act by inhibiting various enzymes and signaling pathways involved in biological processes such as cell proliferation and apoptosis.
Biochemical and Physiological Effects:
1-benzyl-3-hydroxy-3-(2-oxopropyl)-1,3-dihydro-2H-indol-2-one has been found to have a range of biochemical and physiological effects, including:
1. Anticancer Properties: 1-benzyl-3-hydroxy-3-(2-oxopropyl)-1,3-dihydro-2H-indol-2-one has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
2. Neuroprotective Properties: 1-benzyl-3-hydroxy-3-(2-oxopropyl)-1,3-dihydro-2H-indol-2-one has been found to protect neurons from damage caused by oxidative stress and other neurotoxic agents.
3. Vasodilatory Properties: 1-benzyl-3-hydroxy-3-(2-oxopropyl)-1,3-dihydro-2H-indol-2-one has been found to relax blood vessels, leading to increased blood flow and reduced blood pressure.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-benzyl-3-hydroxy-3-(2-oxopropyl)-1,3-dihydro-2H-indol-2-one has several advantages and limitations for use in lab experiments. Some of the advantages include:
1. High Purity: 1-benzyl-3-hydroxy-3-(2-oxopropyl)-1,3-dihydro-2H-indol-2-one can be easily synthesized and purified to a high degree of purity, making it a reliable tool for scientific research.
2. Versatile: 1-benzyl-3-hydroxy-3-(2-oxopropyl)-1,3-dihydro-2H-indol-2-one has a range of potential applications in various fields of research, making it a versatile tool for investigating biological processes.
Some of the limitations include:
1. Limited Solubility: 1-benzyl-3-hydroxy-3-(2-oxopropyl)-1,3-dihydro-2H-indol-2-one has limited solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
2. Lack of
In Vivo
Studies: While 1-benzyl-3-hydroxy-3-(2-oxopropyl)-1,3-dihydro-2H-indol-2-one has shown promising results in vitro, more studies are needed to determine its efficacy in vivo.
Direcciones Futuras
There are several potential future directions for the study of 1-benzyl-3-hydroxy-3-(2-oxopropyl)-1,3-dihydro-2H-indol-2-one, including:
1. Development of New Cancer Therapies: 1-benzyl-3-hydroxy-3-(2-oxopropyl)-1,3-dihydro-2H-indol-2-one has shown promising results as an anticancer agent, and further studies could lead to the development of new cancer therapies.
2. Investigation of Neurodegenerative Diseases: 1-benzyl-3-hydroxy-3-(2-oxopropyl)-1,3-dihydro-2H-indol-2-one has shown neuroprotective properties, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
3. Examination of Cardiovascular Diseases: 1-benzyl-3-hydroxy-3-(2-oxopropyl)-1,3-dihydro-2H-indol-2-one has been found to have vasodilatory properties, making it a potential candidate for the treatment of cardiovascular diseases such as hypertension.
In conclusion, 1-benzyl-3-hydroxy-3-(2-oxopropyl)-1,3-dihydro-2H-indol-2-one is a synthetic compound that has shown promising results in various scientific research applications. Its potential use in cancer research, neurodegenerative diseases, and cardiovascular diseases makes it a valuable tool for investigating various biological processes. Further studies are needed to fully understand its mechanism of action and potential applications in the field of medicine.
Métodos De Síntesis
The synthesis of 1-benzyl-3-hydroxy-3-(2-oxopropyl)-1,3-dihydro-2H-indol-2-one involves the condensation of 3-(2-oxopropyl)-1,3-dihydro-2H-indol-2-one and benzylamine. The reaction is typically carried out under reflux conditions in the presence of a suitable catalyst, such as p-toluenesulfonic acid. The resulting product can be purified by recrystallization from a suitable solvent.
Aplicaciones Científicas De Investigación
1-benzyl-3-hydroxy-3-(2-oxopropyl)-1,3-dihydro-2H-indol-2-one has been found to have a range of potential scientific research applications, including:
1. Cancer Research: 1-benzyl-3-hydroxy-3-(2-oxopropyl)-1,3-dihydro-2H-indol-2-one has been shown to have anticancer properties, making it a potential candidate for the development of new cancer therapies.
2. Neurodegenerative Diseases: 1-benzyl-3-hydroxy-3-(2-oxopropyl)-1,3-dihydro-2H-indol-2-one has been found to have neuroprotective properties, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
3. Cardiovascular Diseases: 1-benzyl-3-hydroxy-3-(2-oxopropyl)-1,3-dihydro-2H-indol-2-one has been found to have vasodilatory properties, making it a potential candidate for the treatment of cardiovascular diseases such as hypertension.
Propiedades
IUPAC Name |
1-benzyl-3-hydroxy-3-(2-oxopropyl)indol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO3/c1-13(20)11-18(22)15-9-5-6-10-16(15)19(17(18)21)12-14-7-3-2-4-8-14/h2-10,22H,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVMXHPSIERCULV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC1(C2=CC=CC=C2N(C1=O)CC3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 3-amino-1-(4-nitrophenyl)-1H-benzo[f]chromene-2-carboxylate](/img/structure/B5031392.png)


![1-[(4-chlorophenyl)sulfonyl]-N-(4-hydroxyphenyl)-4-piperidinecarboxamide](/img/structure/B5031423.png)
![5-{[(3,3-diphenylpropyl)amino]methylene}-1-(4-fluorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5031428.png)



![1-(3-fluorobenzyl)-5-{[4-(2-methoxyethoxy)-1-piperidinyl]carbonyl}-2-piperidinone](/img/structure/B5031458.png)
![N-{2-[2-(3-methylphenoxy)ethoxy]ethyl}-1-butanamine oxalate](/img/structure/B5031465.png)


![N-[2-[(2-chlorobenzoyl)amino]-3-(4-methoxyphenyl)acryloyl]-beta-alanine](/img/structure/B5031486.png)
![N-[4-(2-fluorophenoxy)phenyl]-1-propionyl-4-piperidinecarboxamide](/img/structure/B5031497.png)